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Executive Summary

2-(4-Fluorophenoxy)phenol (CAS 91378-26-6) represents a specialized biaryl ether scaffold
critical in the development of agrochemicals and pharmaceutical intermediates. Unlike its para-
substituted isomer, this ortho-substituted phenol possesses unique intramolecular hydrogen
bonding capabilities and steric properties that influence its reactivity and binding affinity in
biological systems. This guide provides a rigorous analysis of its physicochemical properties,
validated synthetic pathways, and analytical fingerprints, serving as a definitive reference for
laboratory application.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]

The core identity of 2-(4-Fluorophenoxy)phenol lies in its asymmetric ether linkage
connecting a phenolic ring to a para-fluorinated benzene ring. The presence of the fluorine
atom introduces specific electronic effects (inductive withdrawal) that modulate the acidity of
the phenolic hydroxyl group and the lipophilicity of the overall molecule.
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Property Specification

Chemical Name 2-(4-Fluorophenoxy)phenol
CAS Registry Number 91378-26-6

Molecular Formula C12H9FO2

Molecular Weight 204.197 g/mol

Exact Mass 204.0587 g/mol

SMILES OclcceeclOc2ccc(F)ce2
Physical State Crystalline Solid

Melting Point 77-78 °C

Soluble in DMSO, Methanol, Chloroform;

Solubility )
Insoluble in Water

pKa (Predicted) ~9.8 (Phenolic OH)

Synthetic Architecture: The Ullmann Coupling
Protocol[8]

The synthesis of 2-(4-Fluorophenoxy)phenol requires precision to avoid regioisomeric
byproducts. The most robust "Expert" route utilizes a copper-catalyzed Ullmann-type coupling.
This approach is superior to nucleophilic aromatic substitution (

) because the 4-fluorophenyl ring is not sufficiently electron-deficient to undergo facile

without harsh conditions that degrade the phenol.

Validated Synthetic Protocol

Objective: Selective mono-arylation of catechol.
e Reagents: Catechol (1,2-dihydroxybenzene), 1-Bromo-4-fluorobenzene.

o Catalyst: Copper(l) lodide (Cul) (10 mol%).
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Ligand: 1,10-Phenanthroline or L-Proline (20 mol%) to stabilize the Cu-intermediate.

Base: Potassium Phosphate (

) or Cesium Carbonate (

).

Solvent: DMSO or DMF (Anhydrous).

Conditions: Inert atmosphere (
), 90-110 °C, 12—-24 hours.
Step-by-Step Methodology:

e Charge: In a glovebox or under argon flow, charge a reaction vessel with Catechol (1.0
equiv), Cul (0.1 equiv), Ligand (0.2 equiv), and Base (2.0 equiv).

e Solvation: Add anhydrous DMSO. Stir to ensure ligand-catalyst complexation.

o Addition: Add 1-Bromo-4-fluorobenzene (1.0 equiv). Note: Using excess catechol can reduce
bis-arylation, but requires difficult purification.

e Reaction: Heat to 110 °C. Monitor via TLC/HPLC for the consumption of the aryl halide.

e Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCI (to protonate the phenol and
remove copper salts) followed by brine.

 Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and decision logic for the synthesis.

MMMMMMMMM Cu(l)-Ligand
Complex Formation

Target:
(C-0 Bond Formation) 2-(4-Fluorophenoxy)phenol
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Figure 1: Catalytic cycle for the Ullmann coupling synthesis of 2-(4-Fluorophenoxy)phenol,
highlighting the critical Cu(l)/Cu(lll) redox shuttle.

Analytical Characterization

Trustworthy identification relies on orthogonal spectroscopic data. The following parameters
serve as the standard for quality control.

Proton NMR ( NMR)

Solvent:

, 400 MHz

e 5.40 ppm (s, 1H): Phenolic -OH. Broad singlet, exchangeable with

e 6.80-7.10 ppm (m, 8H): Aromatic region.

o Ring A (Phenol): The protons at positions 3, 4, 5, and 6 will appear as a complex multiplet.
The proton ortho to the OH (C6-H) is typically doublet-like.

o Ring B (Fluoro): The 4-fluorophenoxy group shows a characteristic splitting pattern. The
protons ortho to the fluorine (C3', C5') are shielded and split by both H and F (

Hz).

Fluorine NMR ( NMR)

e -120.0 to -122.0 ppm: Single peak. The specific shift confirms the integrity of the C-F bond
and absence of defluorination side reactions.

Mass Spectrometry (GC-MS |/ LC-MS)

e Molecular lon (

): 204.2 m/z.[1]
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» Fragmentation Pattern:
o Loss of Fluorophenyl radical (

) may be observed.

o Characteristic phenol fragments (

) at m/z 93.

Applications in Drug Discovery[10][11]

2-(4-Fluorophenoxy)phenol acts as a "privileged structure” in medicinal chemistry. Its
applications stem from two key properties:

» Bioisosterism: The phenoxy group serves as a lipophilic spacer, mimicking diphenyl ethers
found in thyroid hormones and triclosan derivatives.

o Metabolic Stability: The para-fluorine blocks metabolic oxidation at the most reactive site (C4
position) of the phenoxy ring, extending the half-life of the pharmacophore.

Logical Application Pathway

2-(4-Fluorophenoxy)phenol
(Scaffold)

Agrochemicals Pharmaceuticals
(Herbicides) (Kinase Inhibitors)
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Figure 2: Strategic utility of the scaffold in diverse chemical biology domains.
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Safety & Handling (SDS Highlights)

Hazards: Skin Irritant (H315), Eye Irritant (H319).

Storage: Store at 2—8 °C under inert gas (Argon/Nitrogen) to prevent oxidation of the
phenolic moiety.

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to
avoid inhalation of dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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